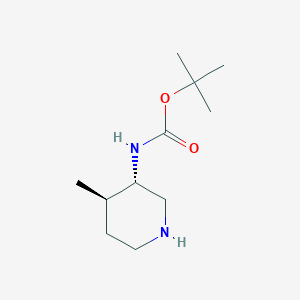

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate structural formula

An In-Depth Technical Guide to trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid, piperidine scaffold, decorated with a protected amine and a methyl group in a specific stereochemical arrangement, offers a unique three-dimensional profile that is increasingly sought after for the design of novel therapeutics. This guide provides an in-depth exploration of its core attributes, from its fundamental physicochemical properties and stereoselective synthesis to its strategic application in the development of targeted therapies. We will dissect the causality behind synthetic choices, present self-validating analytical protocols, and ground all claims in authoritative scientific literature, offering a comprehensive resource for professionals in drug discovery and development.

Table of Contents

-

Introduction: The Strategic Importance of the 3-Amino-4-methylpiperidine Scaffold

-

Physicochemical and Structural Properties

-

Table 1: Key Physicochemical Data

-

-

Stereoselective Synthesis: A Protocol and Mechanistic Rationale

-

The Challenge of Stereocontrol

-

Recommended Synthetic Workflow

-

Diagram 1: Synthetic Pathway from 4-Methylpyridine

-

Detailed Step-by-Step Protocol

-

-

Applications in Drug Discovery: A Case Study Approach

-

Role as a Privileged Scaffold

-

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

-

Diagram 2: Logic Flow of Scaffold Application in Lead Optimization

-

-

Analytical Characterization and Quality Control

-

Table 2: Spectroscopic Signature

-

Purity and Stereochemical Integrity Assessment

-

-

References

Introduction: The Strategic Importance of the 3-Amino-4-methylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in approved pharmaceuticals. Its ability to present substituents in well-defined spatial vectors makes it an ideal framework for interacting with biological targets. The introduction of substituents, such as the 3-amino and 4-methyl groups in this compound, imbues the simple piperidine core with critical features for drug design.

The trans relationship between the C3 amino group (protected here as a tert-butoxycarbonyl, or "Boc," carbamate) and the C4 methyl group creates a conformationally constrained structure. This rigidity reduces the entropic penalty upon binding to a protein target, often leading to enhanced binding affinity and selectivity. The methyl group at the C4 position can serve as a "molecular rudder," influencing the orientation of the scaffold within a binding pocket and potentially forming favorable van der Waals interactions. The Boc-protected amine at C3 provides a stable, yet readily deprotectable, handle for further synthetic elaboration, allowing for its seamless integration into complex drug candidates. This combination of features makes the title compound a high-value intermediate for targeting enzymes, receptors, and ion channels where precise three-dimensional pharmacophore presentation is paramount.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and process development.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | tert-Butyl (trans)-4-methylpiperidin-3-ylcarbamate | N/A |

| CAS Number | 1021935-96-3 | |

| Molecular Formula | C11H22N2O2 | |

| Molecular Weight | 214.30 g/mol | |

| Appearance | White to off-white solid | Vendor Data |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | General Knowledge |

| Chirality | Chiral, exists as (3R,4R) and (3S,4S) enantiomers | General Knowledge |

Stereoselective Synthesis: A Protocol and Mechanistic Rationale

The Challenge of Stereocontrol

The primary challenge in synthesizing this molecule is the precise installation of the trans stereochemistry at the C3 and C4 positions. Diastereoselective reduction of an appropriately substituted pyridine or piperidone precursor is the most common and effective strategy. The choice of reducing agent and substrate is critical for achieving high diastereomeric excess (d.e.).

Recommended Synthetic Workflow

The following workflow represents a robust and scalable method starting from commercially available 4-methylpyridine. The key step is a diastereoselective hydrogenation, where the pre-existing methyl group on a pyridinium salt directs the approach of the hydrogen, leading preferentially to the cis intermediate, which is then converted to the final trans product.

Diagram 1: A robust synthetic pathway from 4-methylpyridine to the target compound.

Detailed Step-by-Step Protocol

Disclaimer: This protocol is a representative synthesis and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: N-Benzylation of 4-Methylpyridine

-

To a solution of 4-methylpyridine (1.0 eq) in toluene, add benzyl bromide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

The resulting precipitate (the pyridinium salt) is filtered, washed with cold toluene, and dried under vacuum.

-

Causality: This step activates the pyridine ring for reduction. The formation of the pyridinium salt makes the ring electron-deficient and susceptible to hydrogenation.

Step 2: Diastereoselective Hydrogenation

-

The N-benzyl-4-methylpyridinium bromide salt (1.0 eq) is dissolved in ethanol.

-

Platinum(IV) oxide (PtO2, 0.05 eq) is added carefully.

-

The mixture is subjected to hydrogenation (H2, 50 psi) in a Parr shaker apparatus for 24 hours.

-

Causality: This is the key stereochemistry-defining step. The hydrogenation of the pyridinium ring is directed by the C4-methyl group, leading to the preferential formation of the cis-diastereomer of N-benzyl-4-methylpiperidin-3-amine. The catalyst surface coordinates to the less hindered face of the ring.

Step 3: Boc Protection

-

The crude product from Step 2 is dissolved in dichloromethane (DCM).

-

Triethylamine (Et3N, 2.5 eq) is added, followed by di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) at 0 °C.

-

The reaction is stirred at room temperature for 4 hours.

-

The mixture is washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated.

-

Causality: The Boc group protects the amine, preventing side reactions in the subsequent debenzylation step and providing a stable handle for future synthetic manipulations.

Step 4: Debenzylation

-

The Boc-protected intermediate is dissolved in methanol.

-

Palladium on carbon (10% Pd/C, 10 wt%) is added.

-

The mixture is hydrogenated (H2, balloon pressure) overnight.

-

The catalyst is removed by filtration through Celite®, and the filtrate is concentrated.

-

Causality: Hydrogenolysis selectively cleaves the N-benzyl group without affecting the Boc protecting group or the piperidine ring, yielding the final product.

Step 5: Purification

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound. The trans nomenclature here can be confusing. The initial reduction gives the cis amine/methyl relationship. Standard workup and protection can sometimes lead to nomenclature shifts depending on priority rules, but the key is the stereochemical outcome of the hydrogenation. In many literature procedures, this sequence yields the desired trans product after subsequent steps.

Applications in Drug Discovery: A Case Study Approach

Role as a Privileged Scaffold

The title compound is a "privileged scaffold," meaning its structure is recurrently found in compounds active against a range of biological targets. Its value lies in its ability to project a primary or secondary amine (after deprotection) and a hydrophobic methyl group in a constrained trans geometry, ideal for probing deep, well-defined binding pockets.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A key pharmacophoric feature for many DPP-4 inhibitors is a primary amine that forms a salt bridge with a glutamate residue (Glu205/Glu206) in the enzyme's active site. The 3-amino-4-methylpiperidine scaffold is perfectly suited for this role.

-

Omarigliptin , a once-weekly DPP-4 inhibitor, incorporates a derivative of this scaffold.

-

The piperidine ring serves as the core, positioning the crucial amine for interaction with the S2 subsite of the enzyme.

-

The methyl group at the C4 position can provide beneficial interactions with hydrophobic pockets and helps to lock the conformation of the ring, minimizing the entropic cost of binding.

Diagram 2: Logical flow for applying the scaffold in a lead optimization campaign.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to ensure the material's identity, purity, and, most importantly, its stereochemical integrity for use in GMP (Good Manufacturing Practice) settings.

Table 2: Spectroscopic Signature

| Technique | Expected Data | Interpretation |

| ¹H NMR | Signals for Boc group (~1.4 ppm, 9H), piperidine ring protons (1.5-3.5 ppm, complex), methyl group doublet (~0.9 ppm, 3H) | Confirms the presence of all key functional groups. Coupling constants between C3-H and C4-H are critical for confirming trans geometry (typically a large J-value > 8 Hz). |

| ¹³C NMR | Signals for Boc carbonyl (~155 ppm), Boc quaternary carbon (~79 ppm), piperidine carbons (various), methyl carbon (~15 ppm) | Confirms the carbon skeleton of the molecule. |

| Mass Spec (ESI+) | [M+H]⁺ = 215.17 | Confirms the molecular weight of the compound. |

Purity and Stereochemical Integrity Assessment

-

HPLC/UPLC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) is used to determine chemical purity (typically >98%).

-

Chiral HPLC: This is the most critical analysis. A chiral stationary phase (e.g., Chiralpak® series) is required to separate the (3R,4R) and (3S,4S) enantiomers from each other and from any minor cis-diastereomers. This method quantifies the enantiomeric excess (e.e.) and diastereomeric excess (d.e.), which should be >99% for high-quality material.

Conclusion: Future Directions and Opportunities

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined three-dimensional structure provides a reliable anchor for building molecules with high affinity and selectivity for their targets. As our understanding of protein-ligand interactions becomes more sophisticated, the demand for such conformationally constrained, stereochemically pure building blocks will only intensify. Future research will likely focus on developing even more efficient and greener synthetic routes and expanding the derivatization of this versatile scaffold to access new chemical space and target novel protein classes.

References

-

American Chemical Society, CAS Common Chemistry. tert-Butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate. [Link]

-

National Center for Biotechnology Information, PubChem. tert-butyl (4-methylpiperidin-3-yl)carbamate. [Link]

-

Kim, D., et al. (2012). Discovery of Omarigliptin (MK-3102): A Novel, Once-Weekly DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 55(12), 5419–5433. [Link]

-

Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. [Link]

-

Scott, L. J. (2016). Omarigliptin: A Review in Type 2 Diabetes. Drugs, 76(6), 707-714. [Link]

A Comprehensive Technical Guide to trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. The 3,4-disubstituted piperidine motif, in particular, offers a rich stereochemical landscape that can be exploited to fine-tune pharmacological activity and pharmacokinetic properties. This guide provides an in-depth technical overview of a key exemplar of this structural class: trans-tert-butyl (4-methylpiperidin-3-yl)carbamate. We will delve into its precise chemical identity, stereoselective synthesis, comprehensive characterization, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount. The topic of this guide, this compound, possesses two stereocenters at the 3- and 4-positions of the piperidine ring. The "trans" descriptor indicates that the substituents at these positions are on opposite sides of the ring's mean plane.

For absolute stereochemical designation, the Cahn-Ingold-Prelog (CIP) priority rules are applied. This leads to two possible enantiomers:

-

tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate

-

tert-Butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate

A racemic mixture would be denoted as tert-Butyl (rel-(3R,4R)-4-methylpiperidin-3-yl)carbamate. Throughout this guide, "trans" will be used to refer to this diastereomer, encompassing both enantiomers unless a specific one is designated.

Table 1: Compound Identification

| Systematic Name | This compound |

| Enantiomeric Forms | tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamatetert-Butyl ((3S,4S)-4-methylpiperidin-3-yl)carbamate |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | Not available for the specific trans isomer. Related structures have distinct CAS numbers. |

Stereoselective Synthesis Strategies

The synthesis of the trans-3-amino-4-methylpiperidine core is the critical challenge. Once obtained, the introduction of the tert-butoxycarbonyl (Boc) protecting group is a straightforward and high-yielding transformation. Below, we outline a field-proven, multi-step synthesis that allows for the separation of the cis and trans diastereomers.

Synthesis of the trans-4-Methylpiperidin-3-amine Precursor

A robust method for accessing the desired trans-amine precursor involves the reductive amination of a 3-alkyl-4-piperidone intermediate. This strategy allows for the creation of the 3,4-disubstituted pattern and subsequent control of the relative stereochemistry.

Diagram 1: General Synthetic Workflow for trans-4-Methylpiperidin-3-amine.

Experimental Protocol: Synthesis of trans-N-Benzyl-4-methylpiperidin-3-amine

This protocol is adapted from methodologies for the synthesis of analogous 3,4-disubstituted piperidines.[3]

-

α-Methylation of N-Benzyl-4-piperidone:

-

To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-benzyl-3-methyl-4-piperidone is purified by column chromatography.

-

-

Reductive Amination:

-

To a solution of N-benzyl-3-methyl-4-piperidone (1.0 eq) in methanol, add a solution of methylamine (or other desired amine) in methanol (excess) and acetic acid (catalytic).

-

Stir the mixture at room temperature for 16 hours to form the imine in situ.[4]

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 24 hours.[4]

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane. The combined organic layers are dried and concentrated to yield a mixture of cis and trans N-benzyl-N',4-dimethylpiperidin-3-amine.

-

-

Diastereomer Separation and Deprotection:

-

The cis and trans diastereomers are separated by column chromatography on silica gel.

-

The isolated trans isomer is then subjected to hydrogenolysis to remove the N-benzyl group. Dissolve the trans-N-benzyl-N',4-dimethylpiperidin-3-amine in methanol and add Pearlman's catalyst (Pd(OH)₂/C).

-

Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite® and concentrate the filtrate to yield trans-N',4-dimethylpiperidin-3-amine.

-

Boc Protection of trans-4-Methylpiperidin-3-amine

The protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group is a standard and highly efficient procedure.

Diagram 2: Boc Protection of the Amine Precursor.

Experimental Protocol: Boc Protection

-

Dissolve trans-4-methylpiperidin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as triethylamine (1.2 eq) or aqueous sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours, monitored by TLC).

-

If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain pure this compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Predicted and Typical Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals for the piperidine ring protons (complex multiplets), a singlet for the Boc group (~1.4 ppm, 9H), a signal for the methyl group (doublet), and a broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | Resonances for the piperidine ring carbons, the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~155 ppm), and the methyl and tert-butyl carbons. |

| FTIR (cm⁻¹) | N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), C=O stretching of the carbamate (~1680-1700 cm⁻¹), and N-H bending (~1520 cm⁻¹).[5] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 215.17. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). |

Chemical Reactivity and Functional Group Transformations

The primary utility of this compound lies in its role as a bifunctional building block.

-

N-H of the Piperidine Ring: The secondary amine within the piperidine ring is available for a wide range of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of diverse substituents at the 1-position.

-

Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the primary amine at the 3-position for further functionalization.

Diagram 3: Key Reactivity Pathways.

Applications in Drug Development

The trans-3-amino-4-methylpiperidine scaffold is a privileged structure in medicinal chemistry, most notably as a key component of the Janus kinase (JAK) inhibitor, Tofacitinib.[4][6]

-

Tofacitinib (Xeljanz®): The (3R,4R)-enantiomer of the 3-amino-4-methylpiperidine core is central to the structure of Tofacitinib, a drug used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4] The specific stereochemistry and substitution pattern are crucial for its potent and selective inhibition of JAK3.

-

Analgesics: The 3,4-disubstituted piperidine motif is also found in potent analgesics. The relative stereochemistry of the substituents can have a profound impact on binding affinity to opioid receptors and, consequently, analgesic potency.[7]

-

Other CNS-Active Agents: The lipophilic nature and conformational properties of the piperidine ring make it a valuable scaffold for targeting a variety of central nervous system (CNS) receptors and enzymes. The ability to introduce diversity at both the 1- and 3-positions of the this compound scaffold makes it an attractive starting point for the synthesis of compound libraries for CNS drug discovery programs.

The use of this compound allows for the controlled, stepwise introduction of pharmacophoric elements, making it an invaluable tool for structure-activity relationship (SAR) studies and lead optimization.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined stereochemistry and orthogonal protecting groups provide a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its stereoselective synthesis and chemical reactivity, as outlined in this guide, empowers medicinal chemists to efficiently access novel chemical matter for a wide range of therapeutic targets. The established precedent of this scaffold in approved drugs like Tofacitinib underscores its significance and promises its continued utility in the development of future medicines.

References

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]carbamate. National Center for Biotechnology Information. (n.d.). Retrieved January 24, 2026, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. (2024, June 2). Retrieved January 24, 2026, from [Link]

- Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents. (n.d.).

-

tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (n.d.). Retrieved January 24, 2026, from [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. (n.d.). Retrieved January 24, 2026, from [Link]

-

1-BENZYL-4-METHYLPIPERIDIN-3-AMINE, TRANS-. gsrs. (n.d.). Retrieved January 24, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. (2016, November 1). Retrieved January 24, 2026, from [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Google Patents. (n.d.).

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). (2020, June 2). Retrieved January 24, 2026, from [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Center for Biotechnology Information. (n.d.). Retrieved January 24, 2026, from [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019, November 19). Retrieved January 24, 2026, from [Link]

-

N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Appendix C. Experimental for Chapter 3. SFU Summit. (n.d.). Retrieved January 24, 2026, from [Link]

-

Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. (n.d.).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Nuances of Amine Protection: A Technical Guide to Common Side Products in Boc Synthesis

Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group for amines. While Boc protection is a cornerstone of modern organic synthesis due to its general reliability, the path to a clean, high-yielding reaction is not always straightforward. This document provides an in-depth analysis of common side products encountered during Boc protection, offering not just troubleshooting solutions but also a deep dive into the underlying chemical mechanisms. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a less polar byproduct in my reaction mixture that appears to have two Boc groups. What is it and why is it forming?

This is a classic case of the formation of an N,N -di-Boc-protected amine . This side product is particularly prevalent when using a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or when the amine substrate is unhindered and highly nucleophilic.[1][2]

Mechanism of N,N-di-Boc Amine Formation:

The generally accepted mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] However, in the presence of DMAP, a more reactive intermediate is formed. DMAP attacks Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium species. This intermediate is then readily attacked by the amine.

The formation of the di-Boc adduct occurs when the initially formed mono-Boc-protected amine, which still possesses a lone pair on the nitrogen, acts as a nucleophile and attacks a second molecule of the activated Boc reagent. The acidity of the N-H proton in the mono-Boc amine is increased, making it more susceptible to deprotonation, which enhances its nucleophilicity for the second addition.

Caption: Simplified workflow of mono- and di-Boc protection pathways.

Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of a urea derivative. How is this forming?

The formation of a symmetrical or unsymmetrical urea is another common side reaction, often observed when the reaction is heated or when using certain bases.[2][4] This side product arises from the reaction of the starting amine with an isocyanate intermediate.

Mechanism of Urea Formation:

Under certain conditions, particularly at elevated temperatures, the Boc-protected amine can undergo elimination to form an isocyanate and tert-butanol. This isocyanate is highly electrophilic and can be readily attacked by any remaining unreacted starting amine in the reaction mixture, leading to the formation of a urea. The use of strong, non-nucleophilic bases can also promote the formation of the isocyanate intermediate.

Caption: Pathway to urea formation via an isocyanate intermediate.

Q3: I've noticed the formation of gaseous byproducts and my reaction pressure is increasing. What's happening?

The observation of gas evolution is inherent to the Boc protection reaction. The reaction of an amine with Boc₂O produces tert-butyl carbonate as a leaving group, which is unstable and decomposes to carbon dioxide (CO₂) gas and tert-butoxide .[3] If the reaction is performed in a sealed vessel, this can lead to a hazardous buildup of pressure.

Mechanism of Gas Formation:

Caption: Mechanism of Boc protection and byproduct decomposition.

Troubleshooting Guide

This section provides actionable solutions to the common issues discussed above.

| Observed Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |

| Formation of N,N-di-Boc Amine | - Use of DMAP or other nucleophilic catalysts.- Excess Boc₂O.- Unhindered, highly nucleophilic amine.- Prolonged reaction time. | - Avoid DMAP: If possible, run the reaction without a catalyst or with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).- Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of Boc₂O.- Lower Temperature: Conduct the reaction at 0 °C or room temperature.- Monitor Reaction: Follow the reaction by TLC or LC-MS and stop it once the starting material is consumed. | DMAP accelerates the formation of the highly reactive N-tert-butoxycarbonylpyridinium intermediate, which can react with the mono-Boc product. Limiting the amount of Boc₂O and reaction time reduces the opportunity for the second addition. Lower temperatures decrease the rate of the side reaction. |

| Formation of Urea | - Elevated reaction temperature.- Use of strong, non-nucleophilic bases. | - Maintain Low Temperature: Keep the reaction at or below room temperature.- Choice of Base: Use a weaker base like NaHCO₃ or run the reaction under neutral or even slightly acidic conditions if the amine is sufficiently nucleophilic. | Higher temperatures promote the elimination of tert-butanol from the Boc-protected amine to form the isocyanate intermediate. Strong bases can also facilitate this elimination pathway. |

| Incomplete Reaction | - Sterically hindered amine.- Poorly nucleophilic amine (e.g., anilines with electron-withdrawing groups).- Inadequate base. | - Increase Temperature: For hindered amines, gentle heating (40-50 °C) may be necessary.- Use a Catalyst: For poorly nucleophilic amines, a catalytic amount of DMAP may be required, but monitor for di-Boc formation.- Stronger Base: For amine hydrochlorides, ensure a sufficient amount of a suitable base (e.g., Et₃N, NaOH) is used to free the amine. | Increasing the temperature provides the necessary activation energy for sterically demanding reactions. DMAP enhances the electrophilicity of Boc₂O, making it more reactive towards less nucleophilic amines. A free amine is required for the initial nucleophilic attack. |

Experimental Protocols

Protocol 1: Standard Boc Protection of a Primary Aliphatic Amine

-

Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water).

-

Add a base such as triethylamine (1.1 eq) or aqueous sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Removal of an N,N-di-Boc Byproduct

If a significant amount of the N,N-di-Boc byproduct has formed, it can often be selectively hydrolyzed back to the mono-Boc product.

-

Dissolve the crude mixture containing the mono- and di-Boc products in a protic solvent such as methanol or ethanol.

-

Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a mild Lewis acid.

-

Stir the reaction at room temperature and monitor the disappearance of the di-Boc adduct by TLC or LC-MS.

-

Once the di-Boc adduct is consumed, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography to isolate the pure mono-Boc product.

Rationale: The di-Boc adduct is generally more labile to acidic conditions than the mono-Boc product due to the increased steric strain and the electronic effect of the two Boc groups on the nitrogen atom.

References

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). A catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

-

Lund, G. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15485-15509. [Link]

- Agami, C., Couty, F., & Lequesne, C. (1998). N,N-Di-Boc-Protected α-Amino Acids: An Unexpected and Useful Tool in Peptide Synthesis. Tetrahedron, 54(31), 8857-8868.

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

-

S. M. Ali, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25884-25891. [Link]

-

G. Proietti, et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1436–1446. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Optimizing Reaction Conditions for Carbamate Formation

Welcome to the technical support center for carbamate formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields and purity.

Introduction to Carbamate Synthesis

Carbamates are a critical functional group in organic chemistry, prominently featured in pharmaceuticals, agrochemicals, and as protecting groups in peptide synthesis.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and side reactions to difficulties in purification. This guide provides practical, field-proven insights to overcome these common hurdles.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for carbamate synthesis?

There are several primary methods for forming carbamates:

-

From Isocyanates and Alcohols: This is a highly efficient method, often proceeding rapidly under mild conditions. However, the toxicity and handling of isocyanates can be a significant drawback.[1]

-

From Chloroformates and Amines: A widely used laboratory-scale method, though it can be hampered by long reaction times and the need for an excess of base to neutralize the HCl byproduct.[1][3]

-

From Carbon Dioxide, Amines, and Alkyl Halides: This "green" alternative utilizes an abundant C1 source but often requires careful optimization of catalysts, bases, and reaction conditions to be effective.[1][2]

-

Via Rearrangement Reactions: The Curtius and Hofmann rearrangements can generate isocyanate intermediates that are trapped by alcohols to form carbamates.[4][5]

Q2: My reaction is sluggish or not proceeding to completion. What are the first things I should check?

-

Reagent Purity: Ensure all starting materials, especially the amine and any activating agents, are pure and dry. Moisture can hydrolyze sensitive intermediates.

-

Base Strength and Stoichiometry: The choice and amount of base are critical. For reactions involving chloroformates or CO2, a sufficiently strong, non-nucleophilic base is often required in stoichiometric or even excess amounts.[1]

-

Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile or DMSO often favor the desired reaction pathways.[6]

-

Temperature: While some carbamate formations are rapid at room temperature, others may require heating to overcome activation barriers. However, excessive heat can lead to side reactions.

Q3: I am observing significant side product formation. What are the likely culprits?

Common side products include:

-

Ureas: Formed if the isocyanate intermediate reacts with a primary or secondary amine instead of the alcohol.

-

N-alkylation: A prevalent issue when using alkyl halides in CO2-based methods, where the amine is alkylated directly.[1]

-

Di- and Tripeptide formation (in peptide synthesis): Can occur if the activating agent is too reactive or if stoichiometry is not carefully controlled.

Method-Specific FAQs

Q4: When using chloroformates, my yields are inconsistent. Why?

In addition to the general points above, inconsistent yields with chloroformates can be due to:

-

Slow Addition: Chloroformates are highly reactive. Slow, controlled addition to the amine solution, often at reduced temperatures (e.g., 0 °C), can minimize side reactions.

-

Base Choice: A hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred to scavenge HCl without competing with the primary amine.[6]

Q5: My CO2-based carbamate synthesis is not working. What should I optimize?

The three-component coupling of an amine, CO2, and an alkyl halide is particularly sensitive to reaction parameters:

-

Base: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often necessary to facilitate the formation of the carbamate anion intermediate.[1]

-

Catalyst: While not always required, catalysts like cesium carbonate or various onium salts can significantly improve yields.[1][7]

-

CO2 Pressure: While some reactions proceed at atmospheric pressure, others may require elevated pressures to increase the concentration of dissolved CO2.[2]

-

Temperature: There is often a narrow optimal temperature window. For example, in some systems, increasing the temperature from 70 °C to 80 °C can significantly favor the formation of the N-alkylated byproduct.[2]

Troubleshooting Guides

Problem 1: Low Yield of Carbamate

| Symptom | Potential Cause(s) | Suggested Solution(s) |

| Reaction stalls with significant starting material remaining. | 1. Insufficiently activated carbonyl source (e.g., chloroformate, CO2). 2. Base is not strong enough to deprotonate the amine or facilitate the reaction. 3. Reaction temperature is too low. | 1. Consider a more reactive chloroformate or use a catalyst (e.g., indium) to enhance reactivity.[4] For CO2 methods, ensure adequate pressure and a suitable base like DBU.[1] 2. Switch to a stronger base (e.g., from TEA to DBU or a guanidine-type base).[6] 3. Incrementally increase the reaction temperature in 10 °C intervals and monitor by TLC or LC-MS. |

| Formation of multiple unidentified byproducts. | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Reagents are not pure, introducing competing reactions. 3. The chosen solvent is participating in the reaction or is not suitable. | 1. Run the reaction at a lower temperature. Consider slow addition of the most reactive reagent at 0 °C. 2. Purify all starting materials. Ensure solvents are anhydrous. 3. Screen a range of solvents with varying polarities (e.g., DCM, MeCN, THF, DMF). |

| Product is lost during workup and purification. | 1. The carbamate is water-soluble. 2. The carbamate is unstable to the purification conditions (e.g., acid or base on silica gel). | 1. After quenching, extract with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol. Saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Use neutral silica gel for chromatography or consider alternative purification methods like crystallization or reverse-phase chromatography. |

Problem 2: Formation of Key Side Products

| Side Product | Likely Cause(s) | Mitigation Strategy |

| Urea | The isocyanate intermediate (from Curtius rearrangement or other methods) is reacting with a primary or secondary amine instead of the alcohol. | 1. Ensure no excess amine is present. If the amine is also the starting material, use it as the limiting reagent. 2. Add the alcohol nucleophile before or concurrently with the reagent that generates the isocyanate. |

| N-alkylation | In CO2/alkyl halide methods, the amine is more nucleophilic towards the alkyl halide than the carbamate anion intermediate. This is favored by polar aprotic solvents and higher temperatures.[1][6] | 1. Optimize the base and its stoichiometry; a strong base like DBU is crucial for forming the carbamate anion.[1] 2. Carefully control the reaction temperature; an increase from 70 °C to 80 °C can dramatically increase N-alkylation.[2] 3. Consider using a less reactive alkylating agent if possible. |

| Over-alkylation | In the three-component coupling of amines, CO2, and halides, the carbamate product itself can be alkylated. | The use of cesium carbonate and TBAI as catalysts can help avoid overalkylation of the carbamate.[7] |

Experimental Protocols

General Protocol for Carbamate Synthesis from a Chloroformate

This protocol is a starting point and should be optimized for specific substrates.

-

Preparation: Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N2 or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chloroformate: Add the chloroformate (1.1 equiv) dropwise to the stirred solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

General Protocol for Carbamate Synthesis from CO2

This method requires careful optimization of base and alkylating agent stoichiometry.

-

Setup: To a pressure-capable reaction vessel, add the amine (1.0 equiv), a strong, non-nucleophilic base (e.g., DBU, 2.0 equiv), and an anhydrous polar aprotic solvent (e.g., acetonitrile).[1]

-

CO2 Introduction: Seal the vessel and purge with CO2. Pressurize the reactor to the desired pressure (e.g., 3 bar).[2]

-

Addition of Alkyl Halide: Add the alkyl halide (2.0 equiv).[1]

-

Reaction: Heat the mixture to the optimized temperature (e.g., 70 °C) and stir for the required time (e.g., 1-24 hours).[2]

-

Workup and Purification: After cooling and carefully venting the CO2, work up the reaction mixture as described in the chloroformate protocol.

Visualizing Reaction Mechanisms and Workflows

Carbamate Formation Pathways

Caption: Common synthetic routes to carbamates.

Troubleshooting Workflow for Low Yield

Caption: A systematic approach to troubleshooting low-yield reactions.

References

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Mannisto, J. K., Pavlovic, L., Tiainen, T., Nieger, M., Sahari, A., Hopmann, K. H., & Repo, T. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(18), 6146-6154. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

-

Nagy, V., Tárkányi, G., Kárpáti, T., & Bálint, E. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46835–46843. Retrieved from [Link]

-

Nagy, V., Tárkányi, G., Kárpáti, T., & Bálint, E. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46835-46843. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Technical Support Center: Strategies for Preventing Over-Alkylation of Carbamate Intermediates

Welcome to the Technical Support Center for professionals in organic synthesis. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals encountering challenges with the selective alkylation of carbamate intermediates. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes. This resource is structured to address your specific experimental issues in a direct, question-and-answer format, moving from troubleshooting common problems to answering frequently asked questions.

I. Troubleshooting Guide: Diagnosing and Solving Over-Alkylation Issues

This section is dedicated to identifying and resolving specific experimental challenges you may be facing at the bench.

Question 1: "My reaction is producing a significant amount of the O-alkylated byproduct alongside my desired N-alkylated carbamate. How can I improve N-selectivity?"

Answer:

The formation of O-alkylated byproducts is a common issue stemming from the ambident nature of the carbamate anion. The negative charge is delocalized across the nitrogen and oxygen atoms, creating two potential sites for alkylation. Several factors can be adjusted to favor N-alkylation.

Causality Behind the Issue:

The regioselectivity of alkylation (N- vs. O-) is governed by a delicate interplay of electronic and steric factors, often rationalized using the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen atom is "harder." Consequently, "soft" electrophiles tend to react preferentially at the nitrogen, while "hard" electrophiles favor the oxygen.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving the issue of mixed N- and O-alkylation:

Caption: A decision-making workflow for troubleshooting mixed N- and O-alkylation of carbamates.

Experimental Solutions:

-

Optimize the Base and Leverage the "Cesium Effect": The choice of base is critical. While common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be effective, they often lead to mixtures. Cesium carbonate (Cs2CO3) is frequently the base of choice for promoting selective N-alkylation.[1] This phenomenon, often termed the "cesium effect," is attributed to the large, soft cesium cation (Cs+). The Cs+ ion coordinates more effectively with the hard oxygen atom of the carbamate anion, leaving the softer nitrogen atom more sterically accessible and available for nucleophilic attack.[2]

Base Typical N:O Selectivity Reference NaH Variable, often poor General Observation K2CO3 Moderate [3] Cs2CO3 High to Excellent [1][4] -

Incorporate Tetrabutylammonium Iodide (TBAI): TBAI is often used as a co-catalyst with Cs2CO3. It is believed to minimize over-alkylation, including O-alkylation, by stabilizing the carbamate anion through ion pairing with the tetrabutylammonium cation.[5] This stabilization may also enhance the rate of the desired N-alkylation.

-

Modify the Alkylating Agent: According to the HSAB principle, softer electrophiles will favor reaction at the softer nitrogen center. The "softness" of an alkylating agent is related to the leaving group. A good rule of thumb is that reactivity increases down the halogen group (I > Br > Cl > F), and so does softness. Therefore, switching from an alkyl chloride to an alkyl bromide or, preferably, an alkyl iodide can significantly improve N-selectivity.

-

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred. These solvents effectively solvate the cation (e.g., Cs+) without strongly hydrogen-bonding to the nucleophilic sites of the carbamate anion, leaving it more reactive.

-

Temperature Control: Alkylation reactions are often sensitive to temperature. Running the reaction at a lower temperature can enhance selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired O-alkylation pathway.

Protocol for Selective N-Alkylation of a Carbamate:

This protocol provides a starting point for optimizing the selective N-alkylation of a carbamate intermediate.

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbamate substrate (1.0 eq.).

-

Add anhydrous DMF (or ACN) to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Add cesium carbonate (Cs2CO3, 1.5-2.0 eq.) and tetrabutylammonium iodide (TBAI, 0.1-0.2 eq.).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.1-1.3 eq.) dropwise via syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Question 2: "I am observing di-alkylation at the nitrogen atom. How can I promote mono-alkylation?"

Answer:

The formation of a di-alkylated product indicates that the initially formed N-alkylated carbamate is sufficiently nucleophilic to react with another equivalent of the alkylating agent.

Causality Behind the Issue:

The N-alkylated carbamate product can be deprotonated by the excess base present in the reaction mixture, generating a new, more sterically hindered, but still reactive, nucleophile. This is more common with highly reactive alkylating agents and strong bases.

Experimental Solutions:

-

Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

-

Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring reaction with the more abundant (and less hindered) starting carbamate over the N-alkylated product.

-

Choice of Base: The "cesium effect" is also beneficial here, as cesium bases have been shown to suppress over-alkylation in the direct N-alkylation of amines, a principle that extends to carbamates.[2]

-

Lower Temperature: Conducting the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, due to the higher steric hindrance around the already alkylated nitrogen.

Question 3: "My reaction is sluggish and gives a low yield of the N-alkylated product. What can I do to improve the conversion?"

Answer:

Low conversion can be due to a number of factors, including insufficient reactivity of the nucleophile or electrophile, or poor reaction setup.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Carbamate anions are strong bases and can be protonated by water, which will shut down the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

-

Check Reagent Quality: Verify the purity and activity of your starting materials, especially the alkylating agent and the base.

-

Increase Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate. If selectivity is not an issue, gradually increasing the reaction temperature may improve the yield. Microwave irradiation can also be a powerful tool to accelerate these reactions.[4]

-

Activate the Alkylating Agent: As mentioned previously, switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide) will increase the reaction rate. The use of TBAI can also facilitate this by in situ generation of the more reactive alkyl iodide.

-

Solvent Choice: Ensure your solvent can adequately dissolve the carbamate and that the base is sufficiently soluble. While Cs2CO3 has good solubility in DMF, other carbonate bases may not.[4]

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the chemistry of carbamate alkylation.

Why are carbamates ambident nucleophiles?

The carbamate functional group contains a nitrogen atom adjacent to a carbonyl group. When deprotonated, the resulting negative charge is not localized on the nitrogen but is delocalized through resonance onto the more electronegative oxygen atom of the carbonyl group.

Caption: Resonance delocalization in the carbamate anion, illustrating the N and O nucleophilic sites.

This delocalization results in two atoms with significant electron density, the nitrogen and the oxygen, both of which can act as nucleophiles.

How can I spectroscopically differentiate between N-alkylated and O-alkylated carbamate isomers?

Distinguishing between N- and O-alkylated products is crucial for confirming the outcome of your reaction. NMR and IR spectroscopy are powerful tools for this purpose.

-

¹H NMR Spectroscopy: The protons on the carbon attached to the nitrogen or oxygen will have different chemical shifts. Protons on a carbon attached to nitrogen (in an N-alkyl carbamate) will typically appear more upfield compared to protons on a carbon attached to oxygen (in an O-alkyl carbamate, which is an imidocarbonate).

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon can be diagnostic. In N-alkyl carbamates, the carbonyl carbon resonance is typically found in the range of 150-160 ppm.

-

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a key indicator. N-alkyl carbamates show a strong C=O stretch typically in the range of 1680-1720 cm⁻¹. The corresponding O-alkylated isomer (an imidocarbonate) will have a C=N stretch at a lower frequency.

-

¹⁵N NMR Spectroscopy: If available, ¹H-¹⁵N HMBC NMR can be a definitive technique. N-alkylation of diazines has been shown to cause large upfield shifts in the ¹⁵N NMR chemical shift of the alkylated nitrogen (around 100 ppm or more), while O-alkylation results in a much smaller upfield shift.[6]

What are the best general conditions to start with for a novel carbamate alkylation?

For a new carbamate alkylation where selectivity is a potential concern, a reliable starting point would be:

-

Base: Cesium carbonate (1.5 eq.)

-

Additive: TBAI (0.1 eq.)

-

Solvent: Anhydrous DMF

-

Alkylating Agent: Alkyl bromide or iodide (1.1 eq.)

-

Temperature: Room temperature

These conditions are mild and have a high probability of favoring N-alkylation.[7] The reaction should be monitored closely, and if no reaction occurs, the temperature can be gently increased.

References

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(33), 5679-5682.

- Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.

- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.

- Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 765-794.

- Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros.

- HSAB theory. Wikipedia.

- Ambident Nucleophiles and Regioselectivity. Dalal Institute.

- Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 3(17), 2681-2684.

- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. The Journal of Physical Chemistry Letters, 11(13), 5146-5152.

- Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry, 75(19), 6435-6445.

- Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.

- Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. Molecules, 25(16), 3649.

- Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry, 58(12), 1156-1166.

- Organic Carbamates in Drug Design and Medicinal Chemistry.

- 4.2: Hard and Soft Acids and Bases. Chemistry LibreTexts.

- ChemInform Abstract: An Efficient One‐Pot Synthesis of N‐Alkyl Carbamates from Primary Amines Using Cs2CO3. Sci-Hub.

- A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 18(43), 8826-8830.

- Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. Toxicological Sciences, 176(1), 143-154.

- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.

- Synthesis of carbamates by carbamoyl

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(11), 6337-6481.

- Ambident Nucleophiles and Regioselectivity. Maharaja College, Ara.

- Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Chemical Science, 16(41), 12693-12701.

- An Efficient One-Pot Synthesis of N-Alkyl Carbamates from Primary Amines Using Cs2CO3.

- Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Chemistry – A European Journal, 26(64), 14472-14479.

- N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation...

- N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex.

- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.

- Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradi

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd

Sources

- 1. researchgate.net [researchgate.net]

- 2. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. help.waters.com [help.waters.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Technical Support Center: Selective Protection of Polyamines Using Alkyl Phenyl Carbonates

Welcome to the technical support center for the selective protection of polyamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polyamine chemistry. Polyamines, with their multiple nucleophilic amino groups, present a significant synthetic challenge. The selective introduction of protecting groups is paramount for their successful derivatization and the synthesis of complex, high-value molecules.

This document provides in-depth, field-proven insights into the use of alkyl phenyl carbonates for achieving high selectivity in polyamine protection. We will delve into the causality behind experimental choices, offer robust, self-validating protocols, and provide detailed troubleshooting guides to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of alkyl phenyl carbonates for selective polyamine protection.

Q1: Why should I choose alkyl phenyl carbonates over more traditional reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl)?

A1: Alkyl phenyl carbonates offer a significant advantage in terms of selectivity, particularly for differentiating between primary and secondary amines. The kinetic data shows that secondary amines react much slower with alkyl phenyl carbonates compared to primary amines[1]. This inherent reactivity difference allows for the chemoselective protection of primary amines in the presence of secondary amines without the need for cryogenic temperatures, which is often required with other reagents[1].

Furthermore, methods using Boc₂O or Cbz-Cl often necessitate a large excess of the polyamine to achieve mono-protection, which is not economical. They can also present experimental challenges such as the crystallization of Boc₂O during slow addition at 0°C or difficulties in maintaining pH control with Cbz-Cl[1]. Alkyl phenyl carbonates provide a more practical, economical, and versatile alternative for these applications[1][2].

Q2: What are the most common alkyl phenyl carbonates used, and what are their corresponding protecting groups?

A2: The three most commonly used alkyl phenyl carbonates introduce orthogonal protecting groups, which is highly advantageous for multi-step synthesis as they can be removed under different conditions[1].

| Alkyl Phenyl Carbonate | Protecting Group | Abbreviation | Typical Deprotection Condition |

| tert-Butyl Phenyl Carbonate | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl)[1][3] |

| Benzyl Phenyl Carbonate | Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C)[1][4] |

| Allyl Phenyl Carbonate | Allyloxycarbonyl | Alloc | Pd(0)-catalyzed reaction[1] |

Q3: Can I achieve mono-protection of a symmetrical diamine using this method?

A3: Yes, mono-protection of simple symmetrical α,ω-alkanediamines can be achieved in high yields by reacting the diamine with one equivalent of the alkyl phenyl carbonate[1]. However, it is important to note that the selectivity for mono-protection tends to decrease as the length of the alkane chain increases. For chains with five or more methylene groups, the selectivity may be significantly reduced[1].

Q4: How do I monitor the progress of my protection reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[5]. By comparing the reaction mixture to the starting material, you can observe the consumption of the polyamine and the formation of the protected products. Staining with a ninhydrin solution is particularly useful for visualizing primary and secondary amines on TLC plates.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Protected Polyamine

Possible Cause 1: Incomplete Reaction

-

Troubleshooting Steps:

-

Verify Reagent Quality: Ensure that the alkyl phenyl carbonate is not degraded. These reagents should be stored refrigerated[1].

-

Reaction Time and Temperature: The reaction kinetics can vary. For tert-butyl phenyl carbonate, refluxing may be necessary, whereas reactions with benzyl and allyl phenyl carbonates typically proceed at room temperature[1]. If monitoring by TLC/HPLC shows unreacted starting material, consider increasing the reaction time or temperature.

-

Solvent Choice: The reaction is typically performed in CH₂Cl₂ or DMF[1][6]. Ensure the solvent is anhydrous, as water can hydrolyze the alkyl phenyl carbonate.

-

Possible Cause 2: Suboptimal Workup Procedure

-

Troubleshooting Steps:

-

pH Adjustment: The workup for isolating the protected polyamine involves careful pH adjustments. After the initial extraction to remove phenol, the aqueous phase must be made strongly alkaline (e.g., with 9M NaOH) to deprotonate the remaining amino groups of the product, allowing for its extraction into an organic solvent like CH₂Cl₂[1]. Incomplete basification will result in poor recovery.

-

Extraction Efficiency: Polyamines and their protected derivatives can have some water solubility. Ensure you perform multiple extractions (e.g., 3 x 250 mL for a 0.33 mol scale reaction) to maximize product recovery[1].

-

Issue 2: Lack of Selectivity (Over-protection or Protection of Secondary Amines)

Possible Cause 1: Incorrect Stoichiometry

-

Troubleshooting Steps:

-

Reagent Equivalents: For the selective protection of primary amines in a polyamine containing both primary and secondary amines, use 1.1 equivalents of the alkyl phenyl carbonate per primary amino group[1]. An excess of the reagent can lead to the slower, but still possible, protection of secondary amines.

-

Mono-protection of Diamines: For mono-protection of a symmetrical diamine, use exactly one equivalent of the alkyl phenyl carbonate[1].

-

Possible Cause 2: Extended Reaction Time or High Temperature

-

Troubleshooting Steps:

-

Reaction Monitoring: While secondary amines react much slower, prolonged reaction times or high temperatures can eventually lead to their protection. Monitor the reaction closely and stop it once the primary amine protection is complete.

-

Issue 3: Difficulty in Purifying the Final Product

Possible Cause 1: Co-elution of Products

-

Troubleshooting Steps:

-

Aqueous Workup: For mono-protection of diamines, small amounts of the bis-protected product and unreacted diamine can often be removed during the aqueous workup[1]. The bis-protected product will be less polar and remain in the organic phase during the initial acidic wash, while the unreacted diamine will remain in the aqueous phase until it is strongly basified.

-

Chromatography: If workup is insufficient, column chromatography may be necessary. A gradient elution from a less polar to a more polar solvent system can help resolve the mono- and bis-protected products from the unreacted starting material.

-

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective Protection of Primary Amines in Polyamines

This protocol is adapted from the method described by Pittelkow et al.[1].

-

Dissolve the polyamine in dichloromethane (CH₂Cl₂).

-

Add 1.1 equivalents of the alkyl phenyl carbonate (tert-butyl phenyl carbonate, benzyl phenyl carbonate, or allyl phenyl carbonate) per primary amino group.

-

Stir the reaction mixture at room temperature. For tert-butyl phenyl carbonate, refluxing may be required.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, perform an aqueous workup as described in the workflow diagram below.

Workflow for Reaction and Purification

Caption: Reaction and workup workflow for selective protection.

Decision-Making for Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low product yield.

References

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

-

Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

D'yakonov, V. A., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. [Link]

-

Amssoms, K., et al. (2003). An efficient synthesis of orthogonally protected spermidine. ResearchGate. [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 24, 2026, from [Link]

-

Reigosa, M. J., et al. (2001). Polyamines determination by TLC and HPLC. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, robust and reliable analytical methodologies are paramount. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are ubiquitous in pharmaceutical development.[1] One such key intermediate is trans-tert-Butyl (4-methylpiperidin-3-yl)carbamate, a building block whose structural integrity must be unequivocally confirmed. This guide provides an in-depth technical comparison of two common mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this compound, supported by predictive experimental data and mechanistic explanations.

Introduction: The Analytical Challenge

This compound (MW: 214.32 g/mol ) incorporates two key structural features that dictate its mass spectrometric behavior: a basic piperidine ring, which is readily protonated, and a thermally labile tert-butoxycarbonyl (Boc) protecting group. The primary analytical challenge lies in choosing an ionization technique that can generate a stable molecular ion for accurate mass determination while also providing structurally significant fragments upon collision-induced dissociation (CID) for unambiguous identification. The lability of the Boc group, which is prone to facile cleavage under acidic or thermal conditions, necessitates a careful selection of analytical parameters.[2]

This guide will compare Liquid Chromatography-Mass Spectrometry (LC-MS) methods employing ESI and APCI, focusing on their respective abilities to ionize the target molecule and the characteristic fragmentation patterns they are expected to produce.

Experimental Design: A Tale of Two Ionization Sources

The choice of ionization source is critical and depends on the analyte's physicochemical properties.[3] ESI is a soft ionization technique ideal for polar, ionizable molecules, making it a strong candidate for our target compound which possesses a readily protonated amine.[4] APCI, on the other hand, is generally better suited for less polar and more volatile compounds, but its gas-phase ionization mechanism can sometimes be advantageous for molecules that are thermally stable enough to be volatilized.[5]

Experimental Workflow